1-Carboxy-2-methylpropylphosphonic acid
Description
Contextualizing Phosphonic Acid Derivatives in Chemical Biology
Phosphonic acids and their derivatives are a class of organophosphorus compounds that have garnered considerable interest across chemistry, biology, and physics. advtechind.com Their utility stems from their unique structural and electronic properties, particularly their relationship to phosphates, which are fundamental to many biological processes. researchgate.net
Significance of Carbon-Phosphorus Bonds in Bioactive Molecules
The defining feature of a phosphonate (B1237965) is the presence of a carbon-phosphorus (C-P) bond. nih.gov Unlike the phosphate (B84403) ester bond (P-O-C) found in molecules like DNA, RNA, and ATP, the C-P bond is exceptionally stable and resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis. researchgate.netacs.org This stability makes phosphonates excellent isosteres, or mimics, of natural phosphates. researchgate.net
In the realm of bioactive molecules, this mimicry is a powerful tool. Phosphonate-containing compounds can be designed to interact with the active sites of enzymes that normally bind phosphorylated substrates. By replacing a labile phosphate group with a stable phosphonate, researchers can create potent and specific enzyme inhibitors. researchgate.net This strategy has been successfully employed in the development of drugs, including antiviral agents and antibiotics, as well as herbicides. researchgate.netwikipedia.org The natural discovery of the C-P bond in compounds like the antibiotic Fosfomycin and the amino acid Ciliatine underscored its biological relevance and spurred further research. nih.govacs.org
Historical Perspectives on Phosphonate Research and Development
The history of phosphonates can be traced back to the 19th century, with the first synthesis of bisphosphonates reported in 1897. wikipedia.org However, it was the discovery of the first natural phosphonate, 2-aminoethylphosphonic acid (ciliatine), in 1959 that ignited interest in their biochemical significance. researchgate.netnih.gov This finding demonstrated that organisms had evolved pathways to synthesize and utilize the stable C-P bond.
Throughout the latter half of the 20th century, research accelerated, leading to the discovery of numerous phosphonate natural products with potent biological activities, often isolated through bioassay-guided fractionation. nih.gov Synthetic chemistry also advanced, with reactions like the Michaelis-Arbuzov reaction becoming a cornerstone for forming C-P bonds, enabling the creation of a vast library of novel phosphonate compounds. wikipedia.org Early research into metal phosphonate chemistry, beginning with zirconium phosphonates, opened up applications in materials science, including catalysis and ion exchange. rsc.org This dual focus on both biological activity and material properties has defined the development of the field, leading to a wide array of applications, from medicine to industrial water treatment. nih.gov
Overview of 1-Carboxy-2-methylpropylphosphonic Acid as a Research Probe
This compound (CAS 1263034-08-7) is a specific example of a phosphonic acid designed for research purposes. epsilon-chimie.comarctomsci.com Structurally, it is an analogue of the amino acid valine, where the carboxylic acid group is replaced by a phosphonic acid. This design is not arbitrary; it is intended to interact with specific biological targets.
General Properties of Phosphonic Acids
| Property | Description | Source(s) |
|---|---|---|
| Physical State | Typically nonvolatile solids at room temperature. | wikipedia.org |
| Solubility | Generally poor in organic solvents, but soluble in water and common alcohols. | wikipedia.org |
| Acidity | Diprotic acids, more acidic than their carboxylic acid counterparts. | advtechind.comwikipedia.org |
| Chemical Stability | The C-P bond is highly resistant to hydrolysis. | researchgate.netacs.org |
| Chelation | Capable of sequestering (chelating) metal ions. | phosphonates.org |
Defining its Role in Investigating Enzyme Mechanisms and Metabolic Pathways
The primary role of this compound in research is as a competitive enzyme inhibitor. Its structure strongly suggests it is a probe for a class of enzymes known as metalloproteases, particularly zinc proteases. plos.orgnih.gov These enzymes, which include matrix metalloproteinases (MMPs) and bacterial virulence factors like thermolysin, feature a zinc ion in their catalytic site that is essential for peptide bond hydrolysis. plos.orgtandfonline.com
The phosphonate group of the inhibitor acts as a potent zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site and displacing the water molecule necessary for catalysis. tandfonline.comnih.gov The rest of the molecule—the "1-carboxy-2-methylpropyl" portion—serves as a recognition element, mimicking the structure of a valine residue. This allows it to fit into the substrate-binding pockets (specifically the S1' subsite) of proteases that recognize and cleave peptides at or near valine. researchgate.netnih.gov
By using such specific inhibitors, researchers can:
Elucidate Enzyme Function: Studying how the inhibitor binds and the potency of its inhibition (e.g., by determining the IC₅₀ or Kᵢ value) provides insight into the structure and mechanism of the target enzyme. plos.orgresearchgate.net
Probe Metabolic Pathways: In complex biological systems, specific inhibitors can be used to block a particular enzymatic step, allowing scientists to observe the resulting changes in metabolic flux and identify the role of that enzyme in a given pathway. mun.ca
Validate Drug Targets: The successful inhibition of a disease-related enzyme by a probe compound can validate that enzyme as a potential target for therapeutic drug development. nih.gov
Current Research Significance and Scope for this compound Studies
The current significance of research probes like this compound lies in the continued importance of metalloproteases as therapeutic targets. Overexpression or dysregulation of MMPs is implicated in diseases ranging from cancer metastasis to arthritis and cardiovascular disease. nih.gov Likewise, bacterial zinc proteases are often key virulence factors, making them attractive targets for developing "pathoblocker" anti-infective agents that inhibit the pathogen without necessarily killing it, potentially reducing the pressure for antibiotic resistance. nih.govresearchgate.net
The scope for studies involving this compound and its analogues includes:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to determine which structural features provide the most potent and selective inhibition for a given protease.
Probing Selectivity: Investigating the inhibitor's activity against a panel of different metalloproteases (e.g., various MMP subtypes or bacterial proteases) to develop highly selective probes that can distinguish between closely related enzymes. nih.gov
In Vivo Imaging: Incorporating isotopes into the molecule to create probes for non-invasive imaging techniques like Positron Emission Tomography (PET), which could be used to visualize and quantify enzyme activity in living organisms.
While specific published studies focusing exclusively on this compound are not prominent, its value is clear from the extensive research on structurally related phosphonate inhibitors. It represents a tool, available for researchers to explore the function and therapeutic potential of a wide range of critical enzymes.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phosphonobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-3(2)4(5(6)7)11(8,9)10/h3-4H,1-2H3,(H,6,7)(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYRGQPQSLVCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 Carboxy 2 Methylpropylphosphonic Acid
Established Synthetic Pathways to 1-Carboxy-2-methylpropylphosphonic Acid and its Esters
The synthesis of α-carboxy phosphonic acids, such as this compound, and their corresponding esters typically involves the formation of a carbon-phosphorus (C-P) bond. Standard methodologies in organophosphorus chemistry, including the Michaelis-Arbuzov and Pudovik reactions, serve as foundational pathways. These reactions generally involve the nucleophilic attack of a trivalent phosphorus compound, like a trialkyl phosphite (B83602), on an appropriate electrophilic carbon center. For a molecule with the structure of this compound, a synthetic precursor would likely be an α-halo derivative of valine or a related α,β-unsaturated carbonyl compound.
Phosphonate (B1237965) Esterification Methods
The esterification of phosphonic acids presents a unique challenge due to the potential to form both mono- and diesters simultaneously. nih.govresearchgate.net The selective synthesis of either product is often difficult to achieve. researchgate.net However, recent methodologies have demonstrated that the choice of reagents and reaction conditions can effectively control the outcome.
One straightforward and selective approach involves the use of alkoxy group donors, such as orthoesters. nih.govresearchgate.net Triethyl orthoacetate has been identified as a particularly effective reagent, acting as both a reactant and a solvent. nih.gov A critical factor in this transformation is the reaction temperature. Studies have shown that at lower temperatures (e.g., 30 °C), the reaction selectively yields the monoester, while higher temperatures favor the formation of the diester. nih.gov This temperature-dependent selectivity allows for the exclusive preparation of either the mono- or diethyl ester of a given phosphonic acid in good yields. nih.gov The mechanism at lower temperatures is proposed to proceed through a 1,1-diethoxyethyl ester intermediate to form the monoester. nih.gov At elevated temperatures, different intermediates, including pyrophosphonates, may form, which are then converted into the diester product. nih.govresearchgate.net
Other established methods for phosphonate esterification include reactions in the presence of chlorinated silica gel, the use of Garegg–Samuelsson conditions, or dicyclohexylcarbodiimide (DCC) mediated esterification. nih.gov
Table 1: Temperature-Dependent Selective Esterification of Phosphonic Acids
| Reagent | Temperature | Predominant Product | Yield |
|---|---|---|---|
| Triethyl orthoacetate | 30 °C | Monoethyl phosphonate | Decent |
| Triethyl orthoacetate | > 60 °C | Diethyl phosphonate | Decent |
Radical Initiator and Catalytic Approaches for Synthesis
Modern synthetic chemistry has increasingly turned to radical-based and catalytic methods to form C-P bonds and construct complex molecules under mild conditions. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species from readily available starting materials like carboxylic acids. nih.govsioc.ac.cn This approach can convert simple carboxylic acids into reactive acyl radical precursors. nih.gov In a conceptual application to the synthesis of this compound, a precursor carboxylic acid could potentially be functionalized through a photocatalyzed radical addition process. These reactions are often redox-neutral and avoid the need for harsh conditions such as high temperatures or UV irradiation. nih.gov
Dual catalysis systems, which combine a photoredox catalyst with another catalyst (e.g., transition metal, thiol, or hypervalent iodine), have expanded the scope of these transformations. sioc.ac.cn For instance, the combination of a photocatalyst with a transition metal like palladium can enable novel bond formations. sioc.ac.cn Furthermore, catalytic systems based on transition metals such as ruthenium have been used to mediate quasiliving radical polymerizations, demonstrating their utility in controlling radical processes. mdpi.com While not yet specifically documented for this compound, these catalytic strategies represent a frontier in organophosphorus synthesis.
Cleavage of P-O Bonds in Phosphonate Esters for Acid Formation
The final step in many syntheses of phosphonic acids is the deprotection or cleavage of the phosphonate ester groups to reveal the free acid. This transformation is crucial for obtaining the final target molecule. A widely used and effective method for this dealkylation is treatment with silyl halides, particularly trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl iodide (TMSI).
In the synthesis of related α-carboxy nucleoside phosphonates, TMSBr in acetonitrile has been successfully employed to hydrolyze phosphonate esters. nih.gov The reaction typically proceeds by the silyl halide attacking the ester oxygen, followed by the departure of the alkyl group as an alkyl halide, forming a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then readily hydrolyzed upon the addition of water or an alcohol to yield the final phosphonic acid. nih.gov This method is valued for its mild conditions and high efficiency. Alternative methods for cleaving P-O bonds include partial hydrolysis using aqueous bases or transesterification with silyl halides followed by selective cleavage with protic solvents. nih.gov
Stereoselective Synthesis Approaches for this compound and its Chiral Analogs
The presence of a stereocenter at the α-carbon (C1) means that this compound can exist as different enantiomers. It is well-established that in chiral molecules, often only one enantiomer exhibits the desired biological activity. nih.gov Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of significant importance.
Enzymatic Resolution and Biocatalysis for Enantiopure Phosphonates
Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiopure compounds. nih.gov Enzymatic kinetic resolution is a common strategy where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. nih.govmdpi.com Lipases are particularly versatile enzymes used for this purpose and have been successfully applied to the resolution of α-hydroxyphosphonates and various carboxylic acid esters. nih.govresearchgate.netresearchgate.net
For example, Candida antarctica lipase B (CALB) is a highly effective biocatalyst for the enantioselective resolution of α-hydroxyphosphonates. researchgate.net In a typical kinetic resolution, a racemic phosphonate ester is subjected to hydrolysis by the lipase. The enzyme will preferentially hydrolyze one enantiomer to the corresponding phosphonic acid, leaving the other enantiomeric ester unreacted. mdpi.com This allows for the separation of the resulting acid and the unreacted ester, both in high enantiomeric purity. nih.gov This biocatalytic approach combines sonochemistry with enzymatic reduction in some two-step syntheses, yielding products with excellent enantiomeric excess (up to 99%). nih.gov The efficiency of these reactions can often be improved by optimizing the solvent system and pH. nih.gov
Table 2: Illustrative Enzymatic Resolution of Chiral Esters
| Substrate Type | Biocatalyst | Reaction | Outcome | Enantiomeric Purity |
|---|---|---|---|---|
| Racemic α-hydroxyphosphonate ester | Lipase (e.g., CALB) | Selective Hydrolysis | (S)-acid and (R)-ester | High ee (>99%) |
| Racemic arylcarboxylic acid ester | Amano PS Lipase | Selective Hydrolysis | (S)-acid and (R)-ester | High ee |
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to directly create a single enantiomer of a chiral product, avoiding the need for resolving a racemic mixture. Several methodologies have been developed for the asymmetric synthesis of α-aminophosphonic acids and their analogs, which can be adapted for this compound.
One effective strategy involves the use of chiral auxiliaries. For instance, the diastereoselective addition of phosphite anions to chiral N-sulfinyl imines is a well-established method. researchgate.net The chiral sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched phosphonate.
Catalytic asymmetric methods are highly desirable as they only require a small amount of a chiral catalyst to generate large quantities of an enantiopure product. Organocatalysis, using small chiral organic molecules, has been applied to the synthesis of α-hydroxy phosphonates through cross-aldol reactions of α-keto phosphonates and ketones, achieving high enantiomeric purity (up to 99% ee). nih.gov Similarly, Mannich-type reactions involving aldehydes, amines, and phosphites can be rendered asymmetric by using optically pure chlorophosphites or other chiral catalysts to produce optically active α-aminoalkylphosphonic acid derivatives. nih.gov These methods provide direct access to chiral phosphonates with defined stereochemistry at the α-carbon. researchgate.netmdpi.com
Derivatization and Analog Synthesis of this compound
The dual functionality of this compound offers multiple avenues for derivatization and the synthesis of a variety of analogs. Modifications can be targeted at the carboxyl group, the phosphonate group, or the core carbon skeleton to explore structure-activity relationships.
Esterification and Amidation Reactions for Modifying the Carboxyl Group
The carboxylic acid moiety of this compound is a prime target for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.
Esterification:
Esterification of the carboxyl group can be achieved through various methods, with the Fischer-Speier esterification being a classic approach. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed.
A range of ester derivatives can be synthesized, including methyl, ethyl, and more complex alkyl or aryl esters, by selecting the appropriate alcohol. For instance, the synthesis of methyl esters of phosphonocarboxylic acids has been reported, which can serve as prodrugs that may be hydrolyzed in vivo to the active carboxylic acid.
| Reagent/Condition | Product | Notes |
| Methanol, H₂SO₄ (cat.), heat | Methyl 1-carboxy-2-methylpropylphosphonate | Classic Fischer esterification. |
| Ethanol, HCl (cat.), heat | Ethyl 1-carboxy-2-methylpropylphosphonate | Similar to methyl ester synthesis. |
| Diazomethane (B1218177) | Methyl 1-carboxy-2-methylpropylphosphonate | A milder method, but diazomethane is hazardous. |
Amidation:
The synthesis of amides from the carboxylic acid group introduces a key structural motif found in many biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.
Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.
| Activating Agent | Amine | Product |
| DCC, HOBt | Primary or Secondary Amine | N-substituted 1-amido-2-methylpropylphosphonic acid |
| SOCl₂ | Primary or Secondary Amine | N-substituted 1-amido-2-methylpropylphosphonic acid |
| EDC, Sulfo-NHS | Primary or Secondary Amine | N-substituted 1-amido-2-methylpropylphosphonic acid |
Synthesis of Isomeric and Homologous Structures
The synthesis of isomers and homologs of this compound is crucial for exploring the spatial and conformational requirements for biological activity. This includes the preparation of stereoisomers and compounds with altered chain lengths.
Isomeric Structures:
The structure of this compound contains a chiral center at the carbon bearing the carboxyl and phosphonate groups. Stereoselective synthesis is therefore important to obtain enantiomerically pure compounds. For example, the diastereoselective synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, which are isomers of the target molecule, has been achieved through the conjugate addition of a chiral glycine enolate equivalent to vinylphosphonates. sciforum.netthieme-connect.com This approach allows for the control of the stereochemistry at the α-carbon.
Similarly, the synthesis of (2S, 3R)-2-amino-3-methyl-4-phosphonobutanoic acid has been reported, highlighting methods to control the stereochemistry at both the α- and β-positions. nih.gov These strategies can be adapted for the synthesis of specific stereoisomers of this compound.
Homologous Structures:
The synthesis of homologs involves either shortening or lengthening the carbon chain. For instance, analogs with a shorter chain, such as 1-carboxy-1-methylethylphosphonic acid, or longer chains, like 1-carboxy-3-methylbutylphosphonic acid, can be prepared. The synthesis of such homologs often requires starting from different precursors with the desired carbon skeleton. For example, the synthesis of 2-amino-5-phosphonopentanoic acid analogs demonstrates the construction of a five-carbon backbone.
Strategies for Introducing Phosphonate Groups
The introduction of the phosphonate group is a key step in the synthesis of this compound and its analogs. Several established methods can be employed for the formation of the carbon-phosphorus (C-P) bond.
Michaelis-Arbuzov Reaction:
The Michaelis-Arbuzov reaction is a widely used method for forming C-P bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgmdpi.comorganic-chemistry.orgjk-sci.com For the synthesis of a precursor to this compound, a suitable starting material would be an ester of 4-halo-2-methylbutanoic acid. The reaction with a trialkyl phosphite would yield a phosphonate ester, which can then be hydrolyzed to the desired phosphonic acid.
| Substrate | Reagent | Product |
| Ester of 4-bromo-2-methylbutanoic acid | Triethyl phosphite | Diethyl 1-carboethoxy-2-methylpropylphosphonate |
| Ester of 4-chloro-2-methylbutanoic acid | Trimethyl phosphite | Dimethyl 1-carbomethoxy-2-methylpropylphosphonate |
Michaelis-Becker Reaction:
The Michaelis-Becker reaction is an alternative to the Arbuzov reaction and involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base. wikipedia.orgresearchgate.net The base deprotonates the dialkyl phosphite to form a nucleophilic phosphite anion, which then displaces the halide. This method can also be applied to the synthesis of this compound precursors.
| Substrate | Reagents | Product |
| Ester of 4-bromo-2-methylbutanoic acid | Diethyl phosphite, Sodium ethoxide | Diethyl 1-carboethoxy-2-methylpropylphosphonate |
Addition of Phosphites to α,β-Unsaturated Esters:
Another strategy involves the conjugate addition of a phosphite to an α,β-unsaturated ester. For example, the reaction of a dialkyl phosphite with an ester of 2-methyl-2-butenoic acid, in the presence of a base, could potentially yield a phosphonate ester precursor.
Advanced Reaction Mechanisms in this compound Chemistry
The presence of both carboxylic and phosphonic acid functional groups, along with the alkyl backbone, allows for a range of advanced chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Oxidation and Reduction Reactions
Oxidation Reactions:
The alkyl backbone of this compound is generally resistant to mild oxidation. However, under more forcing conditions, oxidative cleavage of the C-C or C-P bonds could occur. The oxidation of aldehydes to carboxylic acids is a common transformation, and while not directly applicable to the parent compound, it is a relevant reaction for synthetic intermediates. For example, the Pinnick oxidation, using sodium chlorite, is a mild method for this conversion. wikipedia.org The oxidation of phosphines to phosphine oxides is also a well-known reaction, often utilizing oxidizing agents like hydrogen peroxide. nih.gov
Reduction Reactions:
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective. acs.orglibretexts.org The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. It is important to note that the phosphonic acid group may also be susceptible to reduction under these harsh conditions.
| Functional Group | Reagent | Product |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Carboxylic Acid | Borane (BH₃) | Primary Alcohol |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at the electrophilic carbonyl carbon of the carboxylic acid group or its derivatives. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comgoogle.com As discussed in the amidation section, the hydroxyl group of the carboxylic acid is a poor leaving group and requires activation. Once activated, for example as an acyl chloride or an activated ester, it can readily undergo substitution by a variety of nucleophiles.
The mechanism for nucleophilic acyl substitution typically proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The leaving group is then expelled, and the carbonyl π-bond is reformed. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl halides > acid anhydrides > esters > amides. masterorganicchemistry.comyoutube.com
Molecular Interactions and Biochemical Mechanisms of 1 Carboxy 2 Methylpropylphosphonic Acid
Enzymatic Inhibition and Substrate Mimicry by 1-Carboxy-2-methylpropylphosphonic Acid
There is no publicly available research that specifically details the enzymatic inhibition or substrate mimicry properties of this compound. While phosphonic acid derivatives are known to act as enzyme inhibitors, often by mimicking transition states of enzymatic reactions, studies directly investigating this activity for this compound could not be located.
Characterization of Target Enzymes and Active Site Interactions (in vitro)
No target enzymes for this compound have been identified in the scientific literature. As a result, there is no information on its interactions within the active sites of any enzymes.
While the phosphonate (B1237965) group is a well-established mimic of the tetrahedral transition state in various enzymatic reactions, there are no specific studies demonstrating this for this compound.
There is no available data on the interaction of this compound with enzymes involved in phosphate (B84403) metabolism.
Kinetic Analysis of Enzyme Inhibition by this compound Analogs
No kinetic studies have been published that analyze the enzyme inhibition by this compound or its close analogs. Therefore, no data on inhibition patterns is available.
Without kinetic analysis, the mode of inhibition (competitive, noncompetitive, or uncompetitive) for this compound remains unknown.
Structural Basis of Enzyme-Inhibitor Complexes
There are no published crystal structures or other structural data of this compound in complex with any enzyme.
X-ray Crystallographic Studies of Protein-Ligand Interactions
In general, α-aminoalkylphosphonate diaryl esters bind to the active site of proteases in a canonical manner. nih.gov The peptidyl portion of the inhibitor typically forms hydrogen bonds with the non-primed subsites of the enzyme's active site. nih.gov A key interaction involves one of the phosphonate oxygen atoms, which coordinates within the oxyanion hole of the enzyme. nih.gov This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, contributing significantly to the inhibitory potency. nih.govacs.org
The resolution of X-ray crystal structures is a key determinant of their quality and reliability for drug design purposes. nih.gov High-resolution structures provide clear electron density maps that allow for accurate modeling of the protein and the bound ligand, including the identification of crucial water molecules that can mediate protein-ligand interactions. mdpi.comnih.gov
Role of the Phosphonate Group in Binding and Modulation
The phosphonate group is a key pharmacophore in a wide range of enzyme inhibitors due to its unique structural and electronic properties. eurekaselect.com It is a close structural mimic of the carboxylate group found in amino acids and peptides, but with a tetrahedral geometry that resembles the transition state of peptide bond hydrolysis. acs.org This allows phosphonate-containing molecules to act as potent transition-state analog inhibitors of various enzymes, particularly proteases. acs.orgeurekaselect.com
One of the most significant features of the phosphonate group is its ability to chelate metal ions present in the active sites of metalloenzymes. acs.orgresearchgate.net Many enzymes, including aminopeptidases and metallo-β-lactamases, contain essential zinc ions for their catalytic activity. researchgate.netproquest.com The negatively charged oxygen atoms of the phosphonate group can coordinate with these zinc ions, effectively inhibiting the enzyme. acs.orgresearchgate.net This metal-binding property is a common strategy in the design of inhibitors for metalloenzymes. researchgate.net
Furthermore, the carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable and resistant to chemical and enzymatic hydrolysis, in stark contrast to the labile oxygen-phosphorus (O-P) bond in phosphate esters. eurekaselect.com This stability makes phosphonate-based inhibitors metabolically robust.
The inhibitory activity of phosphonate analogs of amino acids can be significantly influenced by the nature of the side chain. For instance, in a series of phosphonic acid analogs of phenylalanine, substitutions on the aromatic ring with fluorine, chlorine, or trifluoromethyl groups were shown to modulate their inhibitory activity against human and porcine aminopeptidases N. proquest.com Molecular modeling studies suggest that while the aminophosphonic acid portion of these inhibitors binds in a similar manner across the series, the differences in activity arise from the specific placement and interactions of the substituted aromatic side chain within the enzyme's S1 pocket. proquest.comnih.gov
Role of this compound in Microbial or Plant Metabolic Pathways (Non-Human)
Phosphonates are naturally occurring compounds found in a variety of organisms, from bacteria to marine invertebrates. msu.rufrontiersin.org They play a role in cellular metabolism, though their functions are not as widespread as those of their phosphate counterparts. msu.rufrontiersin.org The involvement of this compound in specific microbial or plant metabolic pathways is not extensively documented. However, the general principles of phosphonate biosynthesis and degradation in microorganisms provide a framework for understanding its potential role.
Bioconversion and Degradation Pathways of Phosphonates
Microorganisms have evolved various enzymatic pathways to utilize phosphonates as a source of phosphorus, especially in phosphate-limited environments. nih.gov The degradation of the stable carbon-phosphorus bond is a key step in these pathways. msu.runih.gov Several distinct mechanisms for C-P bond cleavage have been identified in bacteria, including hydrolytic, oxidative, and radical-based pathways. nih.gov
The most extensively studied pathway for the degradation of a broad range of phosphonates is the C-P lyase pathway. msu.rufrontiersin.org This multi-enzyme complex catalyzes the cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate. msu.rufrontiersin.org The C-P lyase system is typically encoded by a set of genes organized in an operon and is found in many Gram-negative bacteria. msu.rufrontiersin.org While the C-P lyase has a broad substrate range, the degradation of more complex or branched phosphonates can be less efficient. researchgate.net
Other enzymatic pathways for phosphonate degradation are more specific. For example, phosphonoacetaldehyde hydrolase is involved in the degradation of 2-aminoethylphosphonate after its initial conversion to phosphonoacetaldehyde. frontiersin.org Similarly, phosphonopyruvate hydrolase cleaves the C-P bond in phosphonopyruvate to produce pyruvate and inorganic phosphate. frontiersin.org
The ability to degrade phosphonates is not universal among microorganisms. While many Gram-negative bacteria possess the C-P lyase pathway, it is less common in Gram-positive bacteria. msu.ru Fungi have generally been found to lack C-P lyase activity. msu.ru The specific pathways for the bioconversion and degradation of this compound have not been elucidated, but it is likely that microorganisms capable of degrading other branched-chain phosphonates would be able to utilize this compound as a phosphorus source.
Mechanisms of Non-Enzymatic Molecular Recognition and Binding (in vitro studies)
Interactions with Metalloproteins and Metal Ions
The phosphonate and carboxylate moieties of this compound are both capable of interacting with metal ions. This ability to chelate metal ions is a key aspect of its molecular recognition properties, particularly in the context of metalloproteins.
The interaction of phosphonate-containing molecules with metal ions can lead to the formation of stable complexes. mdpi.com In the context of metalloproteins, the phosphonate group can act as a metal-binding pharmacophore, directly coordinating to the metal ion in the active site. researchgate.net This interaction is often a primary contributor to the inhibitory activity of phosphonate-based enzyme inhibitors. acs.orgresearchgate.net
The presence of both a phosphonate and a carboxylate group in this compound suggests a potential for synergistic interactions with metal ions. The molecule could act as a bidentate or even tridentate ligand, depending on the coordination geometry of the metal ion and the conformational flexibility of the molecule. The formation of such chelates can enhance the binding affinity and specificity for a particular metalloprotein.
Studies on other molecules containing both phosphonate and carboxylate groups have demonstrated their potential as corrosion inhibitors, where they are thought to form protective complexes with metal ions on a metal surface. semanticscholar.org This further highlights the strong interaction between these functional groups and metal ions.
Below is a table summarizing the potential interactions of the functional groups of this compound with metal ions.
| Functional Group | Potential Metal Ion Interactions | Type of Interaction |
| Phosphonic Acid | Coordination with divalent and trivalent metal ions (e.g., Zn2+, Ca2+, Mg2+) | Chelation, Ionic Bonding |
| Carboxylic Acid | Coordination with divalent and trivalent metal ions (e.g., Ca2+, Co2+, Pb2+) | Chelation, Ionic Bonding |
Binding to Peptide or Oligosaccharide Structures
The primary mechanism of action for this compound as a potent enzyme inhibitor involves its interaction with the active site of specific peptidases, most notably carboxypeptidase A (CPA). nih.govsemanticscholar.org Research into this binding has been greatly informed by X-ray crystallography studies, which have elucidated the three-dimensional structure of the enzyme-inhibitor complex. nih.gov
The binding of phosphonate inhibitors, such as this compound, to carboxypeptidase A is characterized by strong interactions within the enzyme's active site. nih.gov The phosphinyl oxygens of the inhibitor play a crucial role in this binding by coordinating with the active-site zinc ion. nih.govwikipedia.org Specifically, one phosphinyl oxygen binds to the zinc at a distance of 2.2 Å on the side of Arg-127, while the other binds at a distance of 3.1 Å on the side of Glu-270. nih.gov This interaction with the zinc ion is a key feature of the inhibitory mechanism.
Several amino acid residues within the active site of carboxypeptidase A are integral to the binding of this compound and similar phosphonate inhibitors. These residues and their interactions are summarized in the table below.
| Enzyme Residue | Interaction with Inhibitor | Reference |
|---|---|---|
| Zinc (Zn2+) | Coordination with the two phosphinyl oxygens of the inhibitor. | nih.gov |
| Arg-127 | Located on the electrophilic side of the active site, interacts with the inhibitor. | nih.gov |
| Glu-270 | Located on the nucleophilic side of the active site, interacts with the inhibitor. | nih.gov |
| Tyr-198 | Interacts favorably with the benzyloxycarbonyl phenyl ring of some phosphonate inhibitors. | nih.gov |
The binding mode of these phosphonate inhibitors is consistent with the proposed general-base mechanism for the hydrolysis of peptides by carboxypeptidase A. nih.gov In this mechanism, a zinc-bound water molecule or hydroxyl group attacks the carbonyl carbon of the substrate. nih.gov The structure of the enzyme-inhibitor complex provides a model for the transition state of this reaction.
Currently, there is no available research or data describing the binding of this compound to oligosaccharide structures. The known interactions of this compound are specific to the active sites of metalloproteases like carboxypeptidase A.
Structural Elucidation and Conformational Analysis of 1 Carboxy 2 Methylpropylphosphonic Acid
Advanced Spectroscopic Characterization for Structural and Conformational Insights
Spectroscopic methods are paramount in defining the molecular structure and preferred conformations of 1-Carboxy-2-methylpropylphosphonic acid in various states. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) offer complementary information regarding the compound's stereochemistry, solution structure, and the nature of its functional groups.
NMR spectroscopy is a powerful, non-destructive tool for elucidating the precise structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed model of the molecule's average conformation and dynamics can be constructed.
The ¹H NMR spectrum of this compound provides key information for structural verification. The acidic proton of the carboxyl group is expected to appear as a characteristically broad singlet at a significantly downfield chemical shift, typically in the range of 11.0-12.0 ppm, due to strong deshielding and hydrogen bonding. Protons on carbons adjacent to the electron-withdrawing carboxyl and phosphonic acid groups are also shifted downfield.
The ³¹P NMR spectrum offers direct insight into the chemical environment of the phosphorus atom. For a phosphonic acid, a single resonance is expected, with its chemical shift being highly sensitive to pH and ionization state. Phosphorus-proton coupling (J-coupling) provides crucial connectivity data; for instance, the proton on the carbon directly attached to the phosphorus atom will show splitting due to this coupling, confirming the C-P bond.
Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts and Couplings
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
|---|---|---|---|
| ¹H | -COOH | 11.0 - 12.0 | Broad Singlet (s) |
| ¹H | CH-P/COOH | ~3.0 - 4.0 | Doublet of doublets (dd) due to coupling with CH and ³¹P |
| ¹H | CH-(CH₃)₂ | ~1.8 - 2.5 | Multiplet (m) |
| ¹H | -(CH₃)₂ | ~0.9 - 1.2 | Doublet (d) |
| ³¹P | -PO₃H₂ | 5 - 25 | Decoupled: Singlet (s); Coupled: Multiplet (m) |
To probe the three-dimensional structure and conformational preferences, advanced 2D NMR experiments are employed. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable, as it detects through-space interactions between protons that are close to one another, providing insights into the molecule's folding and the relative orientation of the isobutyl, carboxyl, and phosphonic acid groups. For instance, NOE correlations between the proton on the stereocenter and the protons of the isobutyl group can help define the rotational conformation (rotamers) around the C-C bond. Correlation spectroscopy (COSY) confirms proton-proton J-coupling networks, while Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range connectivity between protons and carbons, such as the correlation between the carboxyl carbon and adjacent protons, solidifying the structural assignment. These techniques collectively allow for the construction of a detailed model of the dominant solution-state conformation.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, these methods are especially useful for analyzing the hydrogen-bonding interactions.
In the solid state or concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization results in a very broad and strong O-H stretching absorption in the FTIR spectrum, which can extend from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of such a dimer appears as a strong band around 1710 cm⁻¹. The phosphonic acid group also contributes characteristic vibrations, including a P=O stretch and broad O-H stretches. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to water, provides complementary data, especially for the P=O and C-C skeletal vibrations. Analysis of these spectra under varying conditions (e.g., pH, concentration) can reveal changes in ionization and intermolecular interactions.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Carboxyl O-H | O-H Stretch (H-bonded dimer) | 2500 - 3300 (very broad) | FTIR |
| Carboxyl C=O | C=O Stretch (H-bonded dimer) | 1690 - 1760 | FTIR, Raman |
| Phosphonyl P=O | P=O Stretch | 1170 - 1280 | FTIR, Raman |
| Phosphonyl P-O | P-O Stretch | 950 - 1050 | FTIR, Raman |
| Alkyl C-H | C-H Stretch | 2870 - 2990 | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Solution Structure Analysis
Crystallographic Studies of this compound and Its Complexes
While spectroscopic methods provide information about the molecule's structure in solution, X-ray crystallography offers an unambiguous, high-resolution picture of the molecule in the solid state.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An SCXRD analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles, defining its exact molecular geometry.
Crucially, this technique would also reveal the details of the intermolecular interactions that form the crystal lattice. It is expected that the structure would be dominated by extensive hydrogen bonding involving both the carboxylic acid and phosphonic acid functional groups. These interactions would likely lead to the formation of complex three-dimensional networks, influencing the compound's physical properties.
While specific experimental data for the free compound is not publicly available, a typical crystallographic study would report the parameters listed in the table below.
Table 3: Illustrative Crystallographic Data Parameters from an SCXRD Experiment
| Parameter | Description | Example Value/Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.5 Å, b = 14.2 Å, c = 7.3 Å, β = 97.1° |
| Volume (V) | The volume of the unit cell. | 770 ų |
| Z | The number of molecules per unit cell. | 4 |
| Key Bond Lengths | Precise distances between bonded atoms (e.g., C=O, P=O). | C=O: 1.21 Å; P=O: 1.49 Å |
| Key Bond Angles | Angles between three connected atoms (e.g., O-C-O). | O-C-O: 125° |
| Hydrogen Bond Network | Description of intermolecular hydrogen bonds. | Carboxyl-phosphonyl head-to-tail dimers. |
Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from an SCXRD experiment and are not the actual experimental data for this compound.
Co-Crystallization with Biological Targets for Binding Mode Elucidation
The primary method for understanding the binding mode of phosphonate-based inhibitors is through co-crystallization with their biological target, GCPII. X-ray crystallography of these complexes reveals the precise interactions between the inhibitor and the amino acid residues within the enzyme's active site.
Detailed Research Findings:
The binding of these inhibitors to the GCPII active site is characterized by a series of key interactions:
Zinc-Binding Group: The phosphonate (B1237965) moiety acts as a crucial zinc-binding group, coordinating with the two zinc ions in the enzyme's active site and a bridging water molecule. This interaction is fundamental to the high affinity of these inhibitors.
S1' Specificity Pocket: The glutamate-like portion of the inhibitors, which includes the carboxyl and alpha-amino groups, fits snugly into the S1' specificity pocket of GCPII. This pocket is shaped by several key residues that form hydrogen bonds and salt bridges with the inhibitor. Specifically, the γ-carboxylate of the inhibitor interacts with the side chain of Arg210. avcr.cz
Enantiomeric Specificity: Structural studies have demonstrated a strong preference for the (S)-enantiomer of these phosphonate inhibitors. The (S)-configuration, which is analogous to L-glutamate, allows for optimal positioning within the active site. The (R)-enantiomer, in contrast, would lead to steric clashes and unfavorable electrostatic interactions with residues such as Glu425. avcr.cz
Role of Effector Functions: In more complex phosphonate inhibitors, additional functionalities extending from the core structure can form interactions with residues in the entrance funnel of the enzyme. These interactions, often involving van der Waals forces and hydrogen bonds with residues like Arg463, Arg534, and Arg536, can significantly enhance binding affinity. nih.gov
Table 1: Key Interactions of Phosphonate Inhibitors with GCPII Active Site Residues
| Inhibitor Moiety | Interacting GCPII Residue(s) | Type of Interaction |
|---|---|---|
| Phosphonate Group | Zn²⁺ ions, Bridging Water | Coordination |
| γ-Carboxylate | Arg210 | Salt Bridge/Hydrogen Bond |
| α-Carboxylate/Amine | Arg534, Arg536, Tyr552 | Hydrogen Bonds |
| P1' Glutamate-like Core | S1' Specificity Pocket | Shape Complementarity |
| Effector Functions | Arg463, Arg534, Arg536 | van der Waals, Hydrogen Bonds |
Conformational Dynamics and Solution Behavior of this compound
The conformational flexibility of phosphonate inhibitors in solution and upon binding to the target is a critical determinant of their inhibitory potency. While the solution behavior of this compound itself is not extensively documented, studies on similar GCPII inhibitors provide valuable insights.
Detailed Research Findings:
Computational and structural studies on a variety of phosphonate, phosphoramidate, and carbamate-based GCPII inhibitors have shed light on their conformational dynamics. nih.govnih.gov
Conformational Sampling: To understand the range of possible shapes a molecule can adopt, conformational sampling methods are employed. These studies reveal that while the core glutamate-mimicking portion of the inhibitors maintains a relatively rigid conformation upon binding, the linker and effector regions can exhibit significant flexibility. nih.gov
Pre-organization and Strain Energy: The most potent inhibitors are often those that exist in a solution conformation that is close to their bound conformation, minimizing the energetic penalty (strain energy) required for binding. nih.gov Computational analyses, such as those using DFT-D3/COSMO-RS//MD-LLMOD, can quantify this strain energy and correlate it with inhibitory activity. nih.gov
Invariant Binding of the Core: Superposition of different inhibitor-GCPII complexes shows that the positioning of the P1' glutamate-derived module within the S1' pocket is remarkably consistent across a range of inhibitors. This suggests that this core interaction is the primary anchor for binding. nih.gov
Flexibility of Effector Moieties: In contrast to the rigid core, the effector functions that extend into the entrance funnel of GCPII display a high degree of conformational variability. This flexibility allows them to adapt to the local environment of the funnel, which is lined with both polar and non-polar residues. nih.gov
Computational and Theoretical Investigations of 1 Carboxy 2 Methylpropylphosphonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies for Molecular Properties and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. rsc.orgplos.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.
For a molecule like 1-carboxy-2-methylpropylphosphonic acid, DFT would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.
Calculate Molecular Properties: Predict properties such as the distribution of charges on atoms, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net
Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound. rsc.org
Investigate Reaction Pathways: Model chemical reactions involving the molecule, such as protonation/deprotonation, to understand their mechanisms and energy barriers. researchgate.net A study on other phosphonocarboxylates, for instance, used DFT to gain insights into their protonation mechanisms by estimating interatomic distances and partial charges on atoms. acs.org
A theoretical DFT study on the reaction of diethyl α-acylphosphonates with various α-aminoesters confirmed that the B3LYP/6-31g(d) model is a precise method for studying the molecular structure of related phosphonate (B1237965) compounds. researchgate.net
Molecular Docking and Dynamics Simulations for Target Interactions (in silico)
In silico methods like molecular docking and molecular dynamics (MD) are used to simulate how a molecule (a ligand) might interact with a biological target, typically a protein. These techniques are central to computational drug discovery and design. youtube.comnih.gov
Ligand-Protein Docking Algorithms for Predicting Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank them.
If this compound were to be studied as an inhibitor of a specific enzyme, docking algorithms would be used to:
Predict Binding Pose: Determine the most likely three-dimensional orientation and conformation of the compound within the enzyme's active site.
Estimate Binding Affinity: Calculate a score that estimates the strength of the interaction (binding energy). nih.gov
Identify Key Interactions: Visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
For example, in a study of phosphonate derivatives as potential COVID-19 inhibitors, molecular docking was used to determine binding energy and identify key interactions with the main protease enzyme. nih.gov
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Compound A | Protease X | -7.5 | Arg121, Tyr356 |
| Compound B | Kinase Y | -8.2 | Phe22, Leu95, Arg116 |
| Compound C | Protease X | -6.9 | Gln189, Glu166 |
Molecular Dynamics Simulations of Binding Events and Conformational Changes
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time based on classical mechanics. youtube.com An MD simulation can reveal how a protein and ligand behave and adapt to each other's presence.
For a system involving this compound and a target protein, MD simulations could:
Assess Binding Stability: Verify if the binding pose predicted by docking is stable over a period of simulated time. nih.gov
Observe Conformational Changes: Track how the protein's structure changes upon binding of the ligand. nih.gov
Calculate Binding Free Energy: Employ more rigorous methods like MM-PBSA or MM-GBSA on the simulation trajectory to obtain a more accurate estimation of the binding affinity. rsc.org
Characterize Water's Role: Analyze the role of water molecules in mediating the interaction between the ligand and the protein.
MD simulations have been used to study the conformational ensembles of phosphorylated disordered proteins, highlighting how phosphorylation can change protein conformations and dynamics. nih.gov Similarly, they have been used to analyze conformational changes in enzymes like phosphoglycerate mutase 1 when bound to inhibitors. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical focus)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
A non-clinical QSAR study involving this compound would require a dataset of structurally similar compounds with measured activity (e.g., enzyme inhibition). The process involves:
Descriptor Calculation: For each molecule in the series, calculate a set of numerical values (descriptors) that represent its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape).
Model Building: Use statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation that correlates the descriptors with the observed activity.
Model Validation: Test the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance.
A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. For instance, QSAR studies on phosphonate derivatives have shown that the polarity and topology of the molecules are important parameters affecting their inhibitory ability. nih.gov Another study on phenoxyacetic acids used QSAR to model properties influencing biological efficacy, identifying lipophilicity and polarizability as key determinants. mdpi.com
| Compound | LogP (Lipophilicity) | TPSA (Polar Surface Area) | Molecular Weight | Predicted Activity (pIC50) |
|---|---|---|---|---|
| Analog 1 | 1.52 | 83.5 Ų | 210.1 g/mol | 5.8 |
| Analog 2 | 2.05 | 83.5 Ų | 224.2 g/mol | 6.3 |
| Analog 3 | 1.48 | 95.4 Ų | 226.1 g/mol | 5.5 |
Development of Predictive Models for Biochemical Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design and herbicide development. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For analogs of this compound, such as phosphinothricin (B1261767) (glufosinate), these models are pivotal in understanding the requirements for potent enzyme inhibition.
Researchers have successfully developed QSAR models for various phosphonate derivatives to predict their inhibitory effects. nih.gov These models are built using a "training set" of compounds with known activities. For instance, a study on a series of phosphonate derivatives synthesized as potential inhibitors for the main protease of the COVID-19 virus demonstrated the utility of QSAR in identifying key molecular features for biological activity. nih.gov The findings from such studies are often transferable to other phosphonate-based inhibitors.
The general approach involves calculating a wide array of molecular descriptors for each analog and then using statistical methods, like multiple linear regression or more advanced machine learning algorithms, to find the best correlation with the observed biochemical activity. researchgate.net A robust QSAR model not only predicts the activity of new, unsynthesized compounds but also provides mechanistic insights into the ligand-receptor interactions. researchgate.net
For phosphinothricin analogs, computer-aided, structure-based design has been employed, using the X-ray crystal structure of the target enzyme, glutamine synthetase, complexed with the inhibitor. nih.gov This allows for the rational design of new inhibitors by modifying the lead structure to enhance interactions with the enzyme's active site. nih.gov The predictive power of these models is assessed through various validation metrics, ensuring their reliability for screening virtual libraries of compounds. nih.gov
Table 1: Key Aspects of Predictive Model Development for Phosphonate Analogs
| Model Aspect | Description | Relevance to Analogs |
|---|---|---|
| Training Set | A diverse collection of molecules with experimentally determined biological activities. | Comprises various phosphinothricin derivatives with modifications to the core structure. nih.gov |
| Molecular Descriptors | Numerical values that characterize the physical, chemical, or topological properties of a molecule. | Includes descriptors for polarity, molecular weight, and shape. nih.govunair.ac.id |
| Statistical Method | Algorithms used to create the mathematical equation linking descriptors to activity (e.g., PLS, kNN). researchgate.netresearchgate.net | Identifies which molecular properties are most critical for enzyme inhibition. |
| Model Validation | Process of assessing the robustness and predictive accuracy of the QSAR model using internal and external datasets. nih.gov | Ensures the model can reliably predict the activity of novel, untested analogs. |
Descriptor Analysis for this compound Analogs
Descriptor analysis is the heart of a QSAR study, as it reveals which molecular properties are the most influential in determining biochemical activity. unair.ac.id For phosphonate inhibitors, including analogs of this compound, a range of descriptors have been found to be significant.
Another study focusing on different types of inhibitors highlighted the importance of descriptors related to molecular surface area and electronic properties. researchgate.net For example, the polar surface area can be a critical descriptor as it relates to the molecule's ability to form hydrogen bonds, a key interaction in many enzyme-inhibitor complexes. researchgate.net The crystal structure of phosphinothricin in the active site of glutamine synthetase reveals a complementary distribution of charges, where the phosphinyl group of the inhibitor interacts with specific amino acid residues. acs.org One of the phosphinyl oxygens is positioned near a glutamate (B1630785) residue, while the other disrupts a pocket intended for an ammonium (B1175870) substrate, highlighting the importance of electrostatic and steric descriptors. acs.org
The analysis of these descriptors allows for the creation of a pharmacophore model, which is an abstract representation of all the essential steric and electronic features required for a molecule to be active. This model then serves as a 3D query for designing or discovering new, potentially more effective inhibitors.
Table 2: Significant Molecular Descriptors in the Analysis of Phosphonate Analogs
| Descriptor Type | Specific Descriptor Example | Role in Biochemical Activity | Reference |
|---|---|---|---|
| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule, influencing its fit into a binding pocket. | nih.gov |
| Electronic | Polar Surface Area (PSA) | Relates to the potential for hydrogen bonding with the target enzyme. | researchgate.net |
| Quantum-Chemical | Partial Atomic Charges | Determines the strength and nature of electrostatic interactions within the active site. | acs.org |
| Physicochemical | LogP (Partition Coefficient) | Influences the compound's ability to cross biological membranes and its hydrophobic interactions. | unair.ac.id |
| Steric | Molecular Volume/Shape | Dictates the steric compatibility between the inhibitor and the enzyme's active site. | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phosphinothricin (Glufosinate) |
| Glutamate |
Analytical Methodologies for Research Oriented Characterization of 1 Carboxy 2 Methylpropylphosphonic Acid
Chromatographic Techniques for Separation and Purification in Research Settings
Chromatography is the cornerstone for the separation and purification of 1-Carboxy-2-methylpropylphosphonic acid from reaction mixtures and for its analytical determination. The high polarity of the molecule requires specialized approaches beyond standard reversed-phase liquid chromatography.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity and determining the enantiomeric excess of this compound.
Purity Analysis: Due to the compound's polar nature and lack of a strong native chromophore for UV detection, direct analysis on standard C18 columns is often inefficient. Several strategies are employed to overcome these challenges:
Ion-Pair Reversed-Phase HPLC: This is a common approach where an ion-pairing reagent is added to the mobile phase. nih.govtechnologynetworks.com This reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide for acidic analytes, forms a neutral, hydrophobic ion pair with the charged analyte. nih.govsigmaaldrich.com This interaction increases the analyte's retention on a nonpolar stationary phase (e.g., C18), enabling effective separation. technologynetworks.comsigmaaldrich.com
Derivatization: To enhance detection sensitivity, pre-column derivatization with a fluorescent tag is a powerful strategy. nih.govoregonstate.edursc.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the molecule to yield a highly fluorescent derivative, allowing for detection at very low concentrations. oregonstate.edutandfonline.com
Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and anion-exchange, are well-suited for separating highly polar and ionizable compounds like this compound. sielc.com
Enantiomeric Excess Determination: The molecule contains a stereocenter at the carbon atom bonded to both the carboxyl and phosphonic acid groups. Separating these enantiomers is critical in research, particularly for biological studies. This is achieved using chiral HPLC. phenomenex.com The most effective method is direct separation on a chiral stationary phase (CSP). phenomenex.comnih.gov Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Chiralcel® columns), are widely used and have demonstrated excellent capabilities in resolving the enantiomers of various phosphonate (B1237965) compounds. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, which have different interaction energies. researchgate.net
Table 1: HPLC Method Parameters for Analysis of this compound and Related Compounds
| Parameter | Purity Analysis (Ion-Pair) | Purity Analysis (Derivatization) | Enantiomeric Separation (Chiral HPLC) |
|---|---|---|---|
| Column | Reversed-Phase (e.g., C18, C8) | Reversed-Phase (e.g., C18) | Chiral Stationary Phase (e.g., Polysaccharide-based) nih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with Ion-Pair Reagent (e.g., Tetrabutylammonium salt) nih.gov | Acetonitrile/Water or Methanol/Water gradient | Typically Normal Phase (e.g., Hexane/Ethanol) researchgate.net |
| Derivatization Agent | None | Fluorescent Tag (e.g., FMOC-Cl, DPCS-Cl) rsc.orgtandfonline.com | None (Direct Method) |
| Detection | UV (can be low sensitivity) or Mass Spectrometry (LC-MS) nih.govsigmaaldrich.com | Fluorescence (highly sensitive) nih.govoregonstate.edu | UV or Circular Dichroism (CD) nih.gov |
| Primary Goal | Quantify impurities, assess chemical purity | Trace-level quantification, purity analysis in complex matrices rsc.org | Determine enantiomeric ratio (e.g., % e.e.) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is impossible due to its high polarity and negligible volatility. Therefore, a chemical derivatization step is mandatory to convert the non-volatile acid into a thermally stable and volatile derivative suitable for GC analysis. osti.govnih.gov
The most common derivatization strategies for phosphonic acids involve silylation or methylation, which target the active hydrogens on both the phosphonic and carboxylic acid groups. osti.govresearchgate.net
Silylation: This is a widely used technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is used. oup.comoup.comresearchgate.net The reaction replaces the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups. The resulting TMS ester is sufficiently volatile for separation on a standard low-polarity capillary column (e.g., HP-5) and subsequent detection by mass spectrometry. oup.comoup.com
Methylation: This method converts the acidic moieties into methyl esters. While diazomethane (B1218177) is a classic and effective reagent, its toxicity and explosive nature are significant drawbacks. osti.gov A safer and more convenient alternative, especially for on-site or routine analysis, is thermally assisted methylation (TAM) in the GC injector port using reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH) or trimethylsulfonium (B1222738) hydroxide (TMSH). nih.gov
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion for accurate quantitative analysis. oup.com
Table 2: GC-MS Derivatization Approaches for this compound
| Derivatization Method | Reagent(s) | Typical Conditions | Resulting Derivative |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) oup.comoup.com | Heating (e.g., 90°C) in a solvent like pyridine (B92270) oup.com | Trimethylsilyl (TMS) ester |
| Methylation | Diazomethane (CH₂N₂) osti.gov | Mild, room temperature reaction | Methyl ester |
| Thermally Assisted Methylation (TAM) | Trimethylphenylammonium hydroxide (TMPAH) nih.govresearchgate.net | Co-injection with analyte into hot GC inlet | Methyl ester |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise molecular mass data and detailed structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry, often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements of the molecular ion. nih.govresearchgate.net This capability is crucial for unequivocally determining the elemental formula of the compound. For this compound (C₅H₁₁O₅P), the high mass accuracy allows it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby confirming its identity with high confidence. HRMS is also vital for identifying unknown impurities or metabolites in complex samples. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govacs.org In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.
The fragmentation of this compound is expected to proceed through several characteristic pathways related to its two functional groups:
Cleavage of the P-C Bond: A common fragmentation for phosphonates, leading to the loss of the phosphonic acid group or the isobutyl-carboxy moiety. lookchem.com
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da), a typical fragmentation for carboxylic acids. libretexts.org
Loss of Phosphoric Acid: In negative ion mode, phosphonic acids can exhibit the neutral loss of H₃PO₃ (82 Da), analogous to the loss of H₃PO₄ from phosphopeptides. researchgate.netnih.gov
Side-Chain Fragmentation: Cleavage within the isobutyl group.
Systematic investigation of these fragmentation pathways, often aided by deuterium (B1214612) labeling, allows for the complete structural confirmation of the molecule. lookchem.com
Advanced Bioanalytical Approaches for in vitro Detection and Binding Studies
The structural similarity of the phosphonic acid group to phosphate (B84403) makes this compound a candidate for interaction with phosphate-binding enzymes and proteins. researchgate.net Advanced bioanalytical methods are used to detect these interactions and study their functional consequences in vitro.
In vitro Enzyme Inhibition Assays: Phosphonic acids can act as competitive inhibitors of enzymes that process phosphate esters, such as phosphatases or kinases, by mimicking the substrate or the tetrahedral transition state of the reaction. researchgate.netfrontiersin.org The inhibitory potential of this compound can be quantified using in vitro functional assays. youtube.com A typical assay involves incubating the target enzyme with its specific substrate in the presence of varying concentrations of the inhibitor. The reaction progress is monitored over time, often using an HPLC-based method to separate and quantify the substrate and product, or a spectrophotometric/fluorometric method if the product is chromophoric or fluorescent. nih.gov From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined, providing a quantitative measure of the compound's potency. frontiersin.org
Phosphonate-Based Affinity Probes for Binding Studies: The phosphonate moiety can be used as a chemical "handle" for activity-based protein profiling (ABPP) to identify protein targets and specific binding sites. nih.gov In this approach, a probe molecule incorporating a phosphonate group is incubated with a complex biological sample, such as a cell lysate. The phosphonate group allows for the selective enrichment of the probe-labeled peptides using Immobilized Metal-Affinity Chromatography (IMAC), typically with Fe(III)-charged beads that have a strong affinity for phosphonates. nih.gov Following enrichment, the captured peptides are eluted and identified by LC-MS/MS. This powerful chemoproteomic strategy can pinpoint the exact binding site of the phosphonate-containing compound on its protein partner, providing crucial insights into its mechanism of action. nih.gov
Emerging Research Avenues and Future Perspectives for 1 Carboxy 2 Methylpropylphosphonic Acid
Development of Novel 1-Carboxy-2-methylpropylphosphonic Acid Based Research Tools
The unique bifunctional nature of this compound makes it a prime candidate for the development of sophisticated research tools. The phosphonic acid moiety is known for its strong interaction with metal ions and its ability to mimic phosphates, which are ubiquitous in biological systems. nih.gov This characteristic can be leveraged to design probes for studying metalloenzymes or as a targeting group for bone-related research. nih.gov
Furthermore, the carboxylic acid group provides a convenient handle for chemical modification. For instance, fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels could be attached to the molecule, enabling researchers to track its localization within cells or to identify its binding partners. Such tools would be invaluable for elucidating the biochemical pathways and cellular processes that molecules with similar structures might influence.
Potential Research Tool Applications:
| Research Tool Type | Potential Application | Key Functional Group |
| Metalloprotein Probes | Studying the active sites of enzymes containing divalent metal cations. | Phosphonic acid |
| Bone-Targeting Agents | Delivering imaging agents or therapeutic compounds to bone tissue. | Phosphonic acid |
| Bio-conjugation Handles | Attaching reporter molecules for cellular imaging and interaction studies. | Carboxylic acid |
| Enzyme Inhibitors | Designing competitive inhibitors for enzymes that process carboxylate- or phosphate-containing substrates. | Both |
Integration of this compound Research with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems as a whole. The introduction of novel chemical entities like this compound can serve as a powerful perturbation to probe these systems. By treating cells or organisms with this compound and monitoring the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers could uncover previously unknown biological pathways.
Given that phosphonates are known natural products with diverse biological activities, including antimicrobial and herbicidal properties, it is plausible that this compound could interact with specific enzymes or metabolic pathways. nih.gov A systems biology approach would be instrumental in identifying these targets and understanding the downstream effects of such interactions on a network level. This could lead to the discovery of new drug targets or the elucidation of novel metabolic routes.
Untapped Potential in Material Science or Industrial Catalysis
The properties of phosphonic acids make them highly suitable for applications in material science and industrial catalysis. Phosphonic acids are known to strongly adsorb onto various metal oxide surfaces, enabling the modification of their surface properties. acs.org This has been utilized in areas such as preventing corrosion, engineering transparent conductive oxides for electronic devices, and creating functionalized surfaces with specific chemical or physical properties. acs.org
In the realm of industrial catalysis, the acidic nature of the phosphonic acid group, combined with the potential for the carboxylic acid to participate in or influence catalytic reactions, suggests that this compound could be explored as a novel catalyst or catalyst support. Its bifunctionality might allow for synergistic effects, leading to enhanced catalytic activity or selectivity in various organic transformations.
Potential Applications in Material Science and Catalysis:
| Field | Potential Application | Relevant Properties |
| Material Science | Surface modification of metal oxides for improved adhesion or biocompatibility. | Strong binding of the phosphonate (B1237965) group to surfaces. |
| Creation of self-assembled monolayers with tunable properties. | Ordered packing driven by intermolecular interactions. | |
| Development of novel hybrid organic-inorganic materials. | Ability to bridge organic and inorganic components. | |
| Industrial Catalysis | As a solid acid catalyst for esterification or hydrolysis reactions. | Acidity of the phosphonic acid group. |
| As a ligand for metal-based catalysts to improve stability and selectivity. | Coordinating ability of the phosphonate and carboxylate groups. |
Interdisciplinary Research Gaps and Opportunities in this compound Studies
The most significant gap in our understanding of this compound is the lack of fundamental research into its synthesis and basic chemical and physical properties. This presents a clear opportunity for synthetic organic chemists to develop efficient and scalable routes to produce this compound.
Once the compound is accessible, a cascade of interdisciplinary research can be initiated. A collaboration between chemists and biologists would be essential to explore its biological activities, from antimicrobial screening to its effects on specific enzymes and cellular pathways. Furthermore, material scientists and chemical engineers could investigate its potential in surface science and catalysis.
The study of this compound is a greenfield area of research. Its exploration requires a concerted effort from scientists across different disciplines to unlock its full potential. The initial steps of synthesis and characterization will lay the foundation for future discoveries in biology, medicine, and materials science, highlighting the importance of fundamental chemical research in driving innovation in applied fields.
Q & A
Q. What are the optimal synthetic routes for 1-carboxy-2-methylpropylphosphonic acid, and how can reaction conditions be tailored to improve yield?
A one-pot condensation method involving aldehydes, triphenyl phosphite, and carboxylic acid derivatives in glacial acetic acid has been successfully used for analogous aminophosphonic acids. Refluxing for 2 hours followed by hydrolysis with HCl (35%) and purification via recrystallization or column chromatography (Dowex 50WX8 resin) is recommended . Adjusting stoichiometry (e.g., aldehyde excess) and solvent polarity (e.g., ethyl alcohol-water mixtures) can optimize yield.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of and NMR spectroscopy to confirm the phosphonic acid moiety and carboxy-methylpropyl chain. For example, NMR typically shows a singlet near 20–25 ppm for phosphonic acids. Pair this with FT-IR to validate functional groups (e.g., P=O stretch at ~1150–1250 cm) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
Recrystallization from ethyl alcohol-water mixtures (3:1 v/v) effectively removes unreacted precursors. For complex mixtures, ion-exchange chromatography (Dowex 50WX8 resin) selectively isolates phosphonic acids due to their strong acidic character. Monitor purity via HPLC with a C18 column and UV detection at 210–220 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
Contradictions in NMR or IR data may arise from tautomerism or solvent interactions. Perform variable-temperature NMR studies to identify dynamic processes. For stereochemical ambiguities, use X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to validate spatial arrangements . Cross-reference with synthetic intermediates to trace discrepancies .
Q. What experimental designs are suitable for probing the stereochemical stability of this compound under varying pH conditions?
Conduct pH-dependent stability assays (pH 2–12) using NMR to monitor phosphonate ester hydrolysis or racemization. Buffer systems (e.g., phosphate or Tris-HCl) should be selected to avoid interference. For chiral centers, employ chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess over time .
Q. How can researchers address conflicting bioactivity results in cell-based assays involving this compound?
Discrepancies may stem from cellular uptake variability or off-target interactions. Use isotopic labeling (e.g., -tagged analogs) to quantify intracellular accumulation. Pair this with competitive binding assays (e.g., surface plasmon resonance) to identify non-specific interactions. Validate findings across multiple cell lines and controls .
Q. What methodologies are recommended for studying the coordination chemistry of this compound with metal ions?
Titration calorimetry (ITC) and potentiometric titrations can determine binding constants () and stoichiometry. Complement with EXAFS or MAS NMR to elucidate metal-phosphonate coordination geometries. For catalytic applications, test metal complexes in model reactions (e.g., ester hydrolysis) to correlate structure and activity .
Data Analysis and Validation
Q. How should researchers interpret contradictory solubility data for this compound in polar vs. non-polar solvents?
Solubility contradictions often reflect protonation states or aggregation. Measure solubility at controlled pH (using NaOH/HCl) and employ dynamic light scattering (DLS) to detect micelle formation. Computational solubility parameters (Hansen solubility spheres) can predict solvent compatibility .
Q. What statistical approaches are robust for reconciling variability in enzymatic inhibition assays involving this compound?
Use mixed-effects models to account for inter-experimental variability (e.g., enzyme batch differences). Bootstrap resampling can assess confidence intervals for IC values. Validate with orthogonal assays (e.g., fluorescence quenching) to confirm inhibition mechanisms .
Notes for Methodological Rigor
- Stereochemical Integrity : Always validate chiral purity post-synthesis using chiral stationary phase HPLC .
- Data Contradictions : Apply triangulation (multiple analytical techniques) to resolve ambiguities .
- Safety Protocols : Refer to SDS guidelines for phosphonic acid handling, including PPE and emergency procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
